molecular formula C24H26O13 B1235216 Centaurein CAS No. 35595-03-0

Centaurein

Cat. No. B1235216
CAS RN: 35595-03-0
M. Wt: 522.5 g/mol
InChI Key: GGMCFLXPZMBJMV-NPVWYNPDSA-N
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Description

Centaurein is a chemical compound that is found in certain plants . It is a flavonoid, a type of plant-based compound known for its antioxidant properties .


Synthesis Analysis

The synthesis of Centaurein has been studied in the context of its extraction from plants. For instance, it has been extracted from the aerial parts of the plant Centaurea castriferrei Borbás & Waisb using water and methanol–water extracts .


Molecular Structure Analysis

The molecular formula of Centaurein is C24H26O13 . It has a mono-isotopic mass of 522.137329 Da .


Physical And Chemical Properties Analysis

Centaurein is a yellow crystal with a melting point of 208-209°C . It is soluble in hot water, hot alcohol, and hot acetone, but practically insoluble in cold water, chloroform, and ether .

Scientific Research Applications

Immunomodulatory Effects

Centaurein has shown potential in enhancing the immune response. Studies demonstrate that centaurein can increase interferon-gamma (IFN-γ) expression in T and NK cells, and serum IFN-γ levels in mice. This effect is attributed to the transcriptional up-regulation of T-bet, a transcription factor involved in T cell development. These properties suggest centaurein's potential in treating infections, such as Listeria, and its utility in immunotherapy (Chang et al., 2007).

Pharmacological Properties

Centaurein, along with other compounds from the Centaureinae subtribe, has been identified to have significant pharmacological properties. It is suggested that the chemical structure of these compounds might indicate their potential applications in treating conditions such as fungal infections, migraine, sebhorreic dermatitis, and hyperpigmentations (Nawrot et al., 2020).

Anti-Cancer Potential

Research on Centaurea castriferrei, a plant from the Centaurea genus, has revealed the presence of centaurein among its active compounds. This plant shows promising anticancer activity, suggesting the potential of centaurein in oncological applications. The study highlights centaurein's presence alongside other phenolic compounds and flavonoids, indicating its role in the plant's cytotoxic effects against cancer cell lines (Kubik et al., 2022).

Wound Healing and Anti-inflammatory Activities

Centaurea iberica, another species from the Centaurea genus, has been used traditionally for its anti-inflammatory and wound healing properties. Studies have shown that extracts from this plant, containing centaurein, can significantly promote wound healing and exhibit anti-inflammatory activity. This provides a basis for using centaurein in dermatological treatments and inflammation management (Koca et al., 2009).

Mechanism of Action

Centaurein has been found to augment IFN-γ expression via a transcriptional up-regulation of T-bet . This suggests that it may have immunomodulatory effects.

Future Directions

The future research directions for Centaurein could involve further investigation into its potential medicinal uses, particularly its immunomodulatory effects . Additionally, more research could be done to explore its synthesis and extraction methods .

properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O13/c1-32-11-5-4-9(6-10(11)26)21-23(34-3)18(29)15-12(35-21)7-13(22(33-2)17(15)28)36-24-20(31)19(30)16(27)14(8-25)37-24/h4-7,14,16,19-20,24-28,30-31H,8H2,1-3H3/t14-,16-,19+,20-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMCFLXPZMBJMV-NPVWYNPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189063
Record name Centaurein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Centaurein

CAS RN

35595-03-0
Record name Centaurein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035595030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Centaurein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CENTAUREIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y985P9U3S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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